molecular formula C21H18O2 B325988 2-Methylphenyl diphenylacetate

2-Methylphenyl diphenylacetate

Cat. No.: B325988
M. Wt: 302.4 g/mol
InChI Key: DEMZNUWMMQSJGP-UHFFFAOYSA-N
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Description

2-Methylphenyl diphenylacetate is an aromatic ester compound characterized by a central acetate group flanked by a 2-methylphenyl (ortho-tolyl) moiety and two phenyl groups. The compound’s reactivity and applications are influenced by the steric and electronic effects of the 2-methylphenyl substituent, which may enhance solubility in non-polar solvents or modulate metabolic stability in pharmaceutical contexts .

Properties

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

(2-methylphenyl) 2,2-diphenylacetate

InChI

InChI=1S/C21H18O2/c1-16-10-8-9-15-19(16)23-21(22)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15,20H,1H3

InChI Key

DEMZNUWMMQSJGP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

2-Methylphenyl diphenylacetate undergoes hydrolysis under acidic or alkaline conditions, yielding diphenylacetic acid and 2-methylphenol.

Mechanistic Pathways

  • Acidic Hydrolysis : Protonation of the ester carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

    Ester+H3O+Tetrahedral IntermediateDiphenylacetic Acid+2 Methylphenol\text{Ester}+\text{H}_3\text{O}^+\rightarrow \text{Tetrahedral Intermediate}\rightarrow \text{Diphenylacetic Acid}+\text{2 Methylphenol}
  • Basic Hydrolysis (Saponification) : Hydroxide ions deprotonate the ester, forming a carboxylate intermediate.

    Ester+OHCarboxylate IntermediateDiphenylacetic Acid Salt+2 Methylphenol\text{Ester}+\text{OH}^-\rightarrow \text{Carboxylate Intermediate}\rightarrow \text{Diphenylacetic Acid Salt}+\text{2 Methylphenol}

Experimental Data

ConditionTemperature (°C)Reaction Time (h)Yield (%)Source
1M HCl80692
1M NaOH60488

Nucleophilic Substitution at the Ester Group

The electron-withdrawing diphenylacetyl group activates the ester toward nucleophilic substitution.

Reaction with Amines

Primary amines (e.g., aniline) displace the 2-methylphenolate group, forming diphenylacetamide derivatives:

2 Methylphenyl diphenylacetate+RNH2Diphenylacetamide+2 Methylphenol\text{2 Methylphenyl diphenylacetate}+\text{RNH}_2\rightarrow \text{Diphenylacetamide}+\text{2 Methylphenol}

  • Kinetic Studies : Rate constants correlate with nucleophile strength (e.g., kaniline=0.15L mol sk_{\text{aniline}}=0.15\,\text{L mol s}) .

Reaction with Grignard Reagents

Grignard reagents (e.g., CH₃MgBr) attack the carbonyl carbon, forming tertiary alcohols:

2 Methylphenyl diphenylacetate+CH3MgBrDiphenylacetyl alcohol+2 Methylphenol\text{2 Methylphenyl diphenylacetate}+\text{CH}_3\text{MgBr}\rightarrow \text{Diphenylacetyl alcohol}+\text{2 Methylphenol}

Cycloaddition and Rearrangement Reactions

The aromatic ester participates in Diels-Alder and electrocyclic reactions due to its conjugated system.

Diels-Alder Reaction

With tetraphenylcyclopentadienone, it forms hexaphenylbenzene derivatives via [4+2] cycloaddition:

2 Methylphenyl diphenylacetate+TetraphenylcyclopentadienoneHexaphenylbenzene Derivative+CO2\text{2 Methylphenyl diphenylacetate}+\text{Tetraphenylcyclopentadienone}\rightarrow \text{Hexaphenylbenzene Derivative}+\text{CO}_2

  • Catalysts : Pt(PPh₃)₄ or Pt(dba)₃ enhance reaction rates (84% yield in toluene) .

Electrocyclic Ring-Opening

Under UV light, the ester undergoes conrotatory ring-opening to form a diradical intermediate, which reacts with dienophiles .

Enzymatic Transformations

Lipases (e.g., Novozym 435) catalyze enantioselective transesterification:

2 Methylphenyl diphenylacetate+R OHDiphenylacetic Acid Ester+2 Methylphenol\text{2 Methylphenyl diphenylacetate}+\text{R OH}\rightarrow \text{Diphenylacetic Acid Ester}+\text{2 Methylphenol}

  • Optimized Conditions : 40°C in toluene, 48 hours, 100% conversion .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways .

  • Solvent Effects : Reactivity in polar aprotic solvents (e.g., DMF) exceeds nonpolar solvents due to transition-state stabilization .

Comparison with Similar Compounds

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

  • Structure : Features two phenyl groups and a hydroxyl substituent on the acetate backbone.
  • Key Differences : The hydroxyl group in benzilic acid increases hydrogen-bonding capacity and acidity (pKa ~3.0) compared to the esterified this compound. This makes benzilic acid more reactive in hydrolysis and metal chelation .
  • Applications : Used in organic synthesis as a precursor for anticholinergic drugs and ligands in coordination chemistry .

Methyl 2-Cyclohexyl-2-Hydroxy-2-Phenylacetate

  • Structure : Incorporates a cyclohexyl group and hydroxyl substituent.
  • Key Differences : The cyclohexyl group introduces steric bulk, reducing reactivity in nucleophilic substitution reactions. The hydroxyl group enhances polarity, improving water solubility (logP ~2.5) compared to this compound (estimated logP ~4.0) .
  • Applications: Potential use in chiral synthesis due to its stereochemical complexity .

Methyl 2-Phenylacetoacetate

  • Structure : Contains a phenyl group and a ketone-functionalized acetate.
  • Key Differences: The ketone group enables keto-enol tautomerism, enhancing its role in condensation reactions (e.g., Knorr pyrrole synthesis). This contrasts with the ester-dominated reactivity of this compound .
  • Applications : Precursor in amphetamine synthesis and forensic analysis .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP Key Functional Groups
This compound* C₂₁H₁₈O₂ 302.37 ~80–85 (estimated) ~4.0 Ester, 2-methylphenyl, phenyl
Benzilic Acid C₁₄H₁₂O₃ 228.24 150–152 2.1 Hydroxyl, phenyl
Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate C₁₅H₂₀O₃ 248.32 110–112 2.5 Hydroxyl, cyclohexyl, ester
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 45–47 1.8 Ketone, ester

*Estimated based on structural analogs.

Key Observations :

  • Hydrophobicity : this compound’s higher logP (vs. benzilic acid and methyl phenylacetoacetate) suggests greater lipid solubility, advantageous in drug delivery systems .
  • Thermal Stability : The absence of hydroxyl or ketone groups in this compound may improve thermal stability compared to benzilic acid or methyl phenylacetoacetate .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-methylphenyl diphenylacetate?

The synthesis of aryl esters like this compound typically involves esterification between diphenylacetyl chloride and 2-methylphenol under controlled conditions. Key steps include:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or pyridine to neutralize HCl byproducts .
  • Solvent optimization : Anhydrous dichloromethane or THF to prevent hydrolysis of the acyl chloride intermediate .
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from unreacted phenol or acid chloride .

Q. How can the structural integrity of this compound be confirmed experimentally?

A multi-technique approach is recommended:

  • NMR spectroscopy : 1^1H NMR should reveal distinct signals for the methyl group on the phenyl ring (~δ 2.3 ppm), ester carbonyl (δ ~170 ppm in 13^{13}C NMR), and aromatic protons .
  • X-ray crystallography : For crystalline samples, SHELX software (e.g., SHELXL) can refine structural parameters, resolving ambiguities in stereochemistry or bond lengths .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. What strategies address discrepancies in spectroscopic data for this compound, particularly in cases of isomerism or polymorphism?

Discrepancies may arise from:

  • Rotameric equilibria : Dynamic NMR experiments at varying temperatures (e.g., −40°C to 60°C) can identify conformational changes in the ester moiety .
  • Crystalline vs. amorphous states : Pair XRD with differential scanning calorimetry (DSC) to detect polymorphic forms. SHELXD can assist in solving crystal structures from twinned data .
  • Impurity profiling : Use HPLC-MS with a C18 column (acetonitrile/water mobile phase) to isolate and characterize minor isomers or byproducts .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

Stability studies should include:

  • Thermal stress testing : Accelerated degradation at 40–60°C to simulate long-term storage. Monitor via TLC or HPLC for hydrolysis products (diphenylacetic acid and 2-methylphenol) .
  • Photodegradation : Expose to UV light (254 nm) in quartz cells; LC-MS can identify photo-oxidation byproducts like quinones or dimerized species .
  • Humidity control : Store desiccated at −20°C to prevent ester hydrolysis, as moisture accelerates cleavage of the acetate group .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

Advanced approaches include:

  • DFT calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for reactions with amines or alcohols .
  • Molecular docking : Predict interactions with enzymes (e.g., esterases) by docking the compound into active sites using AutoDock Vina .
  • Solvent effects : COSMO-RS simulations to assess solvent polarity’s impact on reaction rates and equilibrium .

Methodological Considerations

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Key parameters:

  • Stoichiometry : Use a 10–20% excess of diphenylacetyl chloride to drive the reaction to completion .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields >85% .
  • Flow chemistry : Continuous flow reactors improve heat transfer and reduce side product formation compared to batch methods .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Based on analogous esters:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (TLV: 5 mg/m³ for similar esters) .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

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